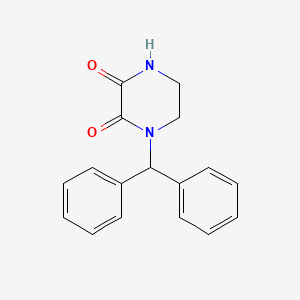

2,3-Piperazinedione, 1-(diphenylmethyl)-

Description

2,3-Piperazinedione, 1-(diphenylmethyl)- is a diketopiperazine derivative characterized by a six-membered piperazinedione ring with ketone groups at positions 2 and 2. The substitution of a diphenylmethyl group at the 1-position distinguishes it from other analogs.

Properties

CAS No. |

918428-83-8 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1-benzhydrylpiperazine-2,3-dione |

InChI |

InChI=1S/C17H16N2O2/c20-16-17(21)19(12-11-18-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,20) |

InChI Key |

BFJRHMMAFBBBRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-(diphenylmethyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedione, 1-(diphenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

Substitution: Substitution reactions can occur at the nitrogen atoms or other positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as ruthenium tetroxide (RuO4) for oxidation reactions.

Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Substituting agents: Such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, diketopiperazines, and other heterocyclic compounds .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2,3-Piperazinedione derivatives has been reported through various methods:

- Aza Michael Reaction : A synthetic route involving intermolecular aza Michael reactions has been developed to create 2,3-substituted piperazines. This method is notable for producing compounds with high enantiomeric purity .

- Cyclic Dipeptide Synthesis : Another versatile synthesis involves constructing cyclic dipeptides using the piperazine-2,5-dione ring from simple precursors. This method showcases the compound's versatility in forming complex structures .

Research has demonstrated that derivatives of 2,3-Piperazinedione exhibit various pharmacological activities:

- Dopamine Transporter Binding : Compounds derived from this structure have been evaluated for their ability to bind to the dopamine transporter (DAT) and serotonin transporter (SERT). For example, modifications in the side chains significantly influence DAT binding affinity, with specific configurations enhancing selectivity .

- Antidepressant Properties : Some derivatives have shown potential as antidepressants by mimicking the effects of known medications. Studies indicate that certain substituents can enhance the efficacy of these compounds in neurotransmitter modulation .

Table 2: Biological Activities of Derivatives

| Compound | Activity | Reference |

|---|---|---|

| GBR 12909 | High DAT binding affinity | |

| GBR 12935 | Good DAT selectivity | |

| BZP/TFMPP Combination | Mimics MDMA effects |

Case Studies

Several case studies highlight the practical applications of 2,3-Piperazinedione derivatives:

- Neuropharmacological Studies : Research has indicated that certain derivatives can stimulate dopamine release and inhibit reuptake mechanisms, similar to amphetamines. These findings suggest potential therapeutic uses in treating mood disorders .

- Pharmaceutical Development : The compound has been utilized as an intermediate in synthesizing other pharmaceuticals like cetirizine and levocetirizine, which are widely used antihistamines .

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione, 1-(diphenylmethyl)- involves the inhibition of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division. The compound targets the tubulin protein, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations in 2,3-Piperazinedione Derivatives

The table below highlights key structural and functional differences between 2,3-Piperazinedione, 1-(diphenylmethyl)- and related analogs:

Key Observations :

- Substituent Effects: Alkyl vs. Aryl: Alkyl substituents (e.g., hexyl) reduce hydrophobicity compared to the diphenylmethyl group, favoring solubility in polar solvents . Functional Groups: Aminoethyl or heteroaromatic substituents (e.g., pyrazinyl) introduce hydrogen bonding or π-stacking capabilities, broadening pharmacological applications .

Physicochemical Properties

- Solubility: The diphenylmethyl derivative is sparingly soluble in water but dissolves in dichloromethane or DMSO, typical of aryl-substituted diketopiperazines . Alkyl analogs (e.g., 1-hexyl) exhibit moderate solubility in ethanol or acetone .

- Thermal Stability :

Regulatory and Purity Considerations

- Impurity Profiling : Derivatives like 1,4-Bis(diphenylmethyl)piperazine (CAS 216581-01-0) are monitored as impurities in pharmaceutical synthesis, emphasizing the need for rigorous purification of the diphenylmethyl-substituted target compound .

Biological Activity

2,3-Piperazinedione, 1-(diphenylmethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological significance.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

Synthesis methods for piperazine derivatives often involve multi-step processes that yield various substituted piperazines. A notable synthetic route involves the use of optically pure amino acids to produce chiral piperazine derivatives, which can exhibit distinct biological activities depending on their substitution patterns .

Anticancer Properties

Research indicates that piperazine derivatives, including 2,3-Piperazinedione, have shown significant anticancer activity. For instance, compounds with piperazine moieties have been linked to cytotoxic effects against various human cancer cell lines. A study highlighted that certain piperazinyl amides exhibited EC50 values ranging from 1.4 to 10.5 µM against melanoma and colorectal adenocarcinoma cells .

| Cell Line | EC50 (µM) |

|---|---|

| Melanoma (518A2) | 1.4 |

| Colorectal (HT29) | 5.0 |

| Breast (MCF7) | 3.0 |

| Lung (A549) | 6.5 |

| Ovarian (A2780) | 10.5 |

These findings suggest that the introduction of a piperazine ring enhances the anticancer properties of various compounds.

The mechanism by which 2,3-Piperazinedione exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies utilizing DAPI staining have shown that certain piperazine derivatives lead to significant morphological changes in treated cells, indicative of apoptotic processes .

Neuropharmacological Activity

Piperazines are also known for their neuropharmacological properties. Research has demonstrated that diphenyl-substituted piperazines exhibit high binding affinities for dopamine and serotonin transporters, which are critical targets in the treatment of psychiatric disorders . The structure-activity relationship studies indicate that minor modifications at specific positions can dramatically alter the pharmacological profiles of these compounds.

Case Studies

- Antitumor Activity : A study conducted on a series of piperazine derivatives showed promising results against multiple cancer cell lines. The incorporation of diphenyl groups was associated with enhanced selectivity and potency against specific cancer types.

- Neurotransmitter Interaction : Another research project focused on how modifications to the piperazine structure influenced binding affinities to serotonin and dopamine transporters, revealing potential applications in treating depression and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.